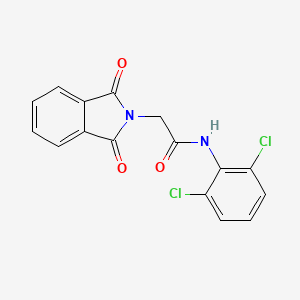
9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione is a complex organic molecule characterized by its unique structural features, including a pyrazole ring, a methoxyphenyl group, and a hexahydroacridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-dimethyl-1H-pyrazole, which can be synthesized via the condensation of acetylacetone with hydrazine.
Attachment of the Methoxyphenyl Group:
Construction of the Hexahydroacridine Core: The hexahydroacridine core can be synthesized through a cyclization reaction involving appropriate diketone precursors and amines under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the pyrazole and methoxyphenyl-substituted intermediates with the hexahydroacridine core, often under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Use in the development of organic semiconductors or as a component in molecular electronics.
作用機序
The mechanism of action of 9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
類似化合物との比較
Similar Compounds
- 9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-phenyl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-hydroxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
The presence of the 4-methoxyphenyl group in 9-(1,3-Dimethyl-1H-pyrazol-4-yl)-10-(4-methoxy-phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione distinguishes it from similar compounds, potentially altering its electronic properties and biological activity. This modification can enhance its specificity and potency in targeting particular biological pathways.
特性
分子式 |
C29H35N3O3 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
9-(1,3-dimethylpyrazol-4-yl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H35N3O3/c1-17-20(16-31(6)30-17)25-26-21(12-28(2,3)14-23(26)33)32(18-8-10-19(35-7)11-9-18)22-13-29(4,5)15-24(34)27(22)25/h8-11,16,25H,12-15H2,1-7H3 |
InChIキー |
OWMHDKIOISYPCS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)C5=CC=C(C=C5)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B11653251.png)
![4-tert-butyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653252.png)
![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11653268.png)
![1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11653273.png)

![(6Z)-5-Imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11653302.png)
![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653316.png)
![3-amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11653319.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)

![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
